High Potency Inhibition of Human Myeloperoxidase (MPO) in Biochemical Assay
This compound demonstrates potent inhibition of recombinant human myeloperoxidase (MPO) with a half-maximal inhibitory concentration (IC50) of 1.40 nM, as measured by an aminophenyl fluorescein-based assay in the presence of 120 mM NaCl following a 10-minute incubation [1]. This value establishes a high-affinity interaction and serves as a critical benchmark for structure-activity relationship (SAR) studies within this chemotype, enabling direct potency comparisons for lead optimization programs [1].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.40 nM |
| Comparator Or Baseline | Class baseline for aminomethylphenols against MPO |
| Quantified Difference | N/A (Absolute potency provided as a benchmark for SAR studies) |
| Conditions | Recombinant human MPO; 10 min incubation; 120 mM NaCl; aminophenyl fluorescein assay |
Why This Matters
This quantified potency benchmark is essential for researchers to validate assay sensitivity and calibrate their screening efforts, ensuring that any purchased material meets the expected activity standard for reproducible MPO inhibition studies.
- [1] BindingDB. Entry BDBM50554035 (CHEMBL4790231) for 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol. Accessed 2026. View Source
